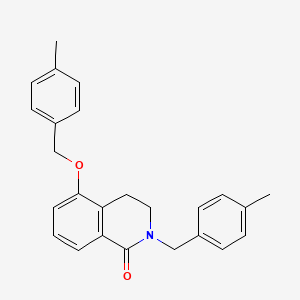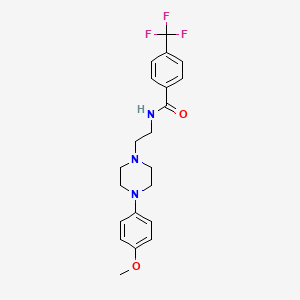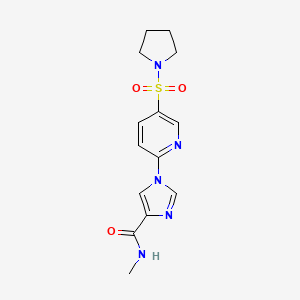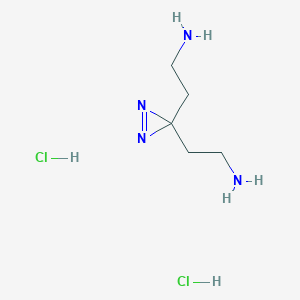
N-(tert-butyl)-4-((2-(4-chlorophenoxy)acetamido)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-((2-(4-chlorophenoxy)acetamido)methyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various types of cancer. This compound has been studied extensively in preclinical models, and its mechanism of action, biochemical and physiological effects, and future directions have been investigated in detail.
Mechanism of Action
N-(tert-butyl)-4-((2-(4-chlorophenoxy)acetamido)methyl)piperidine-1-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) activation, which is critical for the survival and proliferation of B-cells. By inhibiting BTK, this compound can block the activation of BCR signaling, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on the proliferation and survival of cancer cells. It can also induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in the treatment of cancer. In addition, this compound has been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(tert-butyl)-4-((2-(4-chlorophenoxy)acetamido)methyl)piperidine-1-carboxamide is its potency and selectivity for BTK inhibition. This makes it a valuable tool for studying the role of BTK in cancer cell survival and proliferation. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of N-(tert-butyl)-4-((2-(4-chlorophenoxy)acetamido)methyl)piperidine-1-carboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the investigation of this compound in clinical trials, to determine its safety and efficacy in humans. Finally, the development of novel BTK inhibitors with improved pharmacokinetic properties is also an area of active research.
Synthesis Methods
N-(tert-butyl)-4-((2-(4-chlorophenoxy)acetamido)methyl)piperidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis method involves the use of tert-butylamine, 4-chlorophenol, and other reagents to create the desired compound. The final product is purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
N-(tert-butyl)-4-((2-(4-chlorophenoxy)acetamido)methyl)piperidine-1-carboxamide has been studied extensively in preclinical models, including cell lines and animal models. It has been shown to have potent inhibitory effects on various types of cancer cells, including B-cell malignancies, lymphoma, and leukemia. The compound has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of cancer.
Properties
IUPAC Name |
N-tert-butyl-4-[[[2-(4-chlorophenoxy)acetyl]amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O3/c1-19(2,3)22-18(25)23-10-8-14(9-11-23)12-21-17(24)13-26-16-6-4-15(20)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBYYOJJCQZWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{3-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-5-(4-fluorophenyl)pyrimidine](/img/structure/B2883595.png)

![[5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2883597.png)


![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2883603.png)



![Ethyl 2-(2,4-dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2883612.png)
![1-(Benzenesulfonyl)-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2883613.png)

![1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2883616.png)

